Regadenoson

描述

Regadenoson is an A2A adenosine receptor agonist that causes coronary vasodilation and is commonly used in pharmacologic stress testing . It is used for radionuclide myocardial perfusion imaging (MPI) in patients who cannot adequately exercise .

Synthesis Analysis

Regadenoson’s potential and degraded impurities during the process were isolated and characterized by IR, Mass, and NMR spectral analysis .

Molecular Structure Analysis

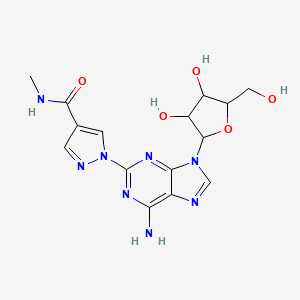

Regadenoson has a molecular formula of C15H18N8O5 and an average mass of 390.354 Da . The molecular structure of Regadenoson (CVT-3146; (1-[9-[(4S, 2R, 3R, 5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2yl]-6aminopurin-2-yl]pyrazol-4-yl)-N-methylcarboxamide) is usually given as a single 400-μg (5 mL) intravenous bolus after which it immediately distributes throughout the body .

Chemical Reactions Analysis

Regadenoson is a low-affinity agonist (Ki ≈ 1.3 μM) for the A2A adenosine receptor, with at least 10-fold lower affinity for the A1 adenosine receptor (Ki>16.5 μM), and weak, if any, affinity for the A2B and A3 adenosine receptors . It can temporarily disrupt the integrity of the blood–brain barrier by inhibiting P-glycoprotein function .

Physical And Chemical Properties Analysis

Regadenoson has a molecular formula of C15H18N8O5 and an average mass of 390.354 Da . Its solubility is 10 mM in DMSO .

科学研究应用

Vasodilator in Myocardial Perfusion Imaging

Regadenoson is primarily used as a pharmacologic vasodilator agent in nuclear stress myocardial perfusion imaging (MPI). It offers a higher affinity for A2A receptors than adenosine, making it a potent coronary vasodilator. This property is crucial for assessing myocardial blood flow and heart function during stress tests, especially in patients who cannot undergo exercise-based testing (Gaemperli et al., 2008).

Comparison with Dipyridamole and Adenosine

Studies comparing regadenoson to traditional agents like dipyridamole reveal nuances in its efficacy and application. One study found that regadenoson achieves about 80-90% of the hyperemic flow compared to dipyridamole, with variations based on the timing of the regadenoson bolus relative to tracer administration (Johnson & Gould, 2015). Another analysis showed that regadenoson induces left ventricular perfusion defects similar in size and severity to those observed with adenosine, underscoring its effectiveness as a stressor agent for MPI (Mahmarian et al., 2009).

Clinical Tolerability and Safety

Regadenoson's tolerability and safety have been demonstrated across various patient populations, including those with end-stage renal disease (ESRD). It is well-tolerated, with most adverse events resolving quickly, and has shown to be safe in patients with ESRD, providing a comparable side effect profile and safety outcome to those with normal kidney function (AlJaroudi et al., 2010).

Enhancing Image Quality in Myocardial Perfusion Scintigraphy

Research exploring the combination of regadenoson with isometric exercise like handgrip exercise has indicated potential improvements in the image quality of myocardial perfusion scintigraphy, suggesting an innovative approach to enhancing diagnostic accuracy (Ceyrat et al., 2017).

Hemodynamic Response and Use in Specific Populations

The hemodynamic response to regadenoson, including its effects on heart rate and blood pressure, has been a focal point of research. Its safety and efficacy have also been evaluated in specific populations, such as post-heart transplant patients, showing regadenoson as a safe and well-tolerated pharmacological stress agent (Cavalcante et al., 2011).

安全和危害

The U.S. Food and Drug Administration (FDA) has warned of the rare but serious risk of heart attack and death with the use of Regadenoson . It is recommended to avoid using Regadenoson in patients with symptoms or signs of acute myocardial ischemia, such as unstable angina or cardiovascular instability . It is also advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

未来方向

The IDEALPET (Integrated Dual Exercise and Lexiscan PET) study is currently underway and will compare Lexiscan© alone with Lexiscan© plus exercise (“Lexercise”) with regards to safety, tolerability, myocardial perfusion image quality, and assessment of relative and absolute myocardial perfusion . Additionally, Hikma Pharmaceuticals PLC has launched Regadenoson Injection, in prefilled syringe (PFS) form .

属性

IUPAC Name |

1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N8O5/c1-17-13(27)6-2-19-23(3-6)15-20-11(16)8-12(21-15)22(5-18-8)14-10(26)9(25)7(4-24)28-14/h2-3,5,7,9-10,14,24-26H,4H2,1H3,(H,17,27)(H2,16,20,21)/t7-,9-,10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPZPHGJDAGEJZ-AKAIJSEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057712 | |

| Record name | Lexiscan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Regadenoson is an selective low-affinity (Ki= 1.3 µM) A2A receptor agonist that mimics the effects of adenosine in causing coronary vasodilatation and increasing myocardial blood flow. It is a very weak agonist of the A1 adenosine receptor (Ki > 16.5 µM). Furthermore, it has negligible affinity to A2B and A3 adenosine receptors. Regadenoson is undergoing trials for use in pharmacological stress tests. Adenosine slows conduction time through the A-V node, can interrupt the reentry pathways through the A-V node, and can restore normal sinus rhythm in patients with paroxysmal supraventricular tachycardia (PSVT), including PSVT associated with Wolff-Parkinson-White Syndrome. | |

| Record name | Regadenoson | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06213 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Regadenoson | |

CAS RN |

313348-27-5 | |

| Record name | Regadenoson | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313348-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Regadenoson [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313348275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Regadenoson | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06213 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lexiscan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REGADENOSON ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AXV542LZ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

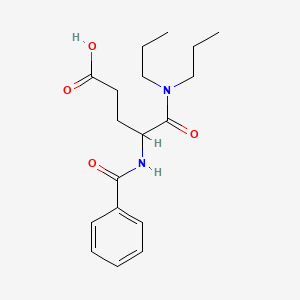

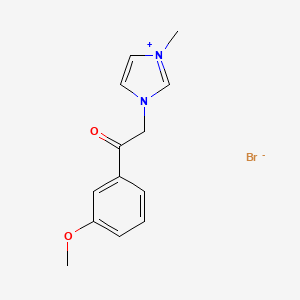

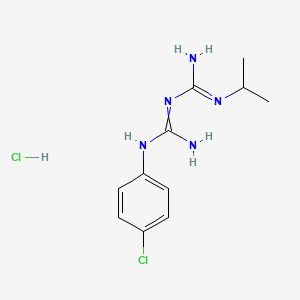

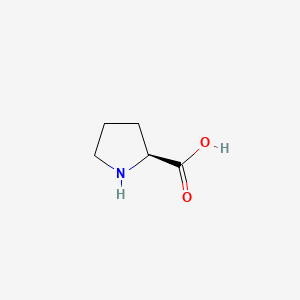

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。